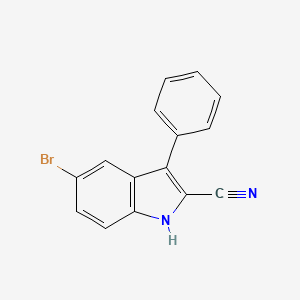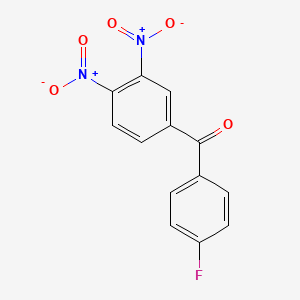
Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dinitrophenyl group and a fluorophenyl group attached to a central methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone typically involves the reaction of 3,4-dinitrobenzoyl chloride with 4-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
3,4-Dinitrobenzoyl chloride+4-Fluoroaniline→(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone+HCl
Industrial Production Methods
Industrial production of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (3,4-Diaminophenyl)-(4-fluorophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Applications De Recherche Scientifique
(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the reduction of nitro groups to amino groups can significantly alter the compound’s biological activity and interactions with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dinitrophenyl)-(4-morpholinyl)methanone
- (3,4-Dinitrophenyl)-(phenyl)methanone
Uniqueness
(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone is unique due to the presence of both dinitrophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97183-75-0 |
|---|---|
Formule moléculaire |
C13H7FN2O5 |
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
(3,4-dinitrophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7FN2O5/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15(18)19)12(7-9)16(20)21/h1-7H |
Clé InChI |
ZLRCFTUCKUWSBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


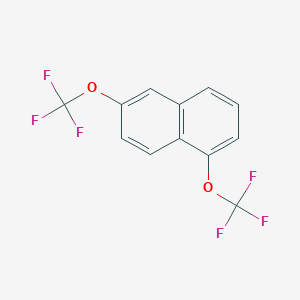


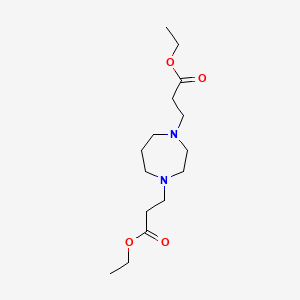
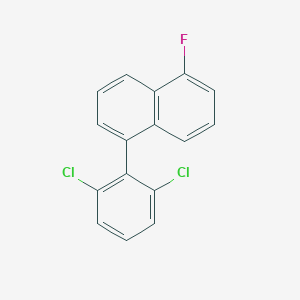

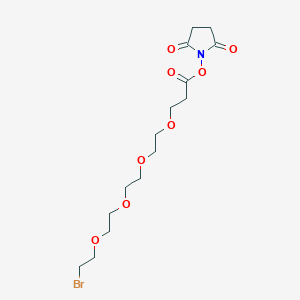

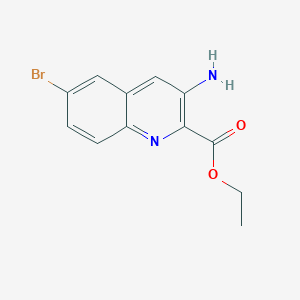
![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)

![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)
